molecular formula C20H25BrN2O4S B2523505 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine CAS No. 496020-23-6

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No.: B2523505
CAS No.: 496020-23-6
M. Wt: 469.39
InChI Key: IYKDRJKRBWZNPQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is a synthetic organic compound It features a piperazine ring substituted with a bromo-dimethoxybenzenesulfonyl group and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine typically involves multi-step organic reactions. A common route might include:

    Formation of the piperazine core: Starting with piperazine, the core structure is prepared.

    Substitution reactions: Introduction of the 4-bromo-2,5-dimethoxybenzenesulfonyl group and the 3,4-dimethylphenyl group through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for large-scale production.

    Automated purification systems: to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromo group or other functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, or other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Modulating the activity of specific receptors.

    Enzyme inhibition: Inhibiting the activity of enzymes involved in disease pathways.

    Signal transduction: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2,5-dimethoxyphenyl)-4-(3,4-dimethylphenyl)piperazine: Similar structure but lacks the sulfonyl group.

    1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-phenylpiperazine: Similar structure but lacks the dimethyl groups on the phenyl ring.

Uniqueness

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine is unique due to the combination of its functional groups, which can confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O4S/c1-14-5-6-16(11-15(14)2)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)17(21)12-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKDRJKRBWZNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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